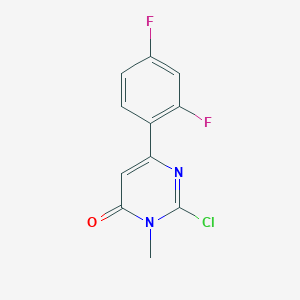

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one

Description

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a halogenated aromatic system and a methyl-substituted pyrimidine core. Its structure features a 2,4-difluorophenyl group at position 6, a chlorine atom at position 2, and a methyl group at position 3 (Figure 1). The 2,4-difluorophenyl moiety is notable for its electron-withdrawing effects, which enhance stability and influence intermolecular interactions, while the chlorine atom contributes to electrophilic reactivity. This compound’s structural framework aligns with bioactive molecules in medicinal and agrochemical research, where pyrimidinones are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula |

C11H7ClF2N2O |

|---|---|

Molecular Weight |

256.63 g/mol |

IUPAC Name |

2-chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C11H7ClF2N2O/c1-16-10(17)5-9(15-11(16)12)7-3-2-6(13)4-8(7)14/h2-5H,1H3 |

InChI Key |

MNYVGVAGKPMPOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1Cl)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and 3-methyl-2-chloropyrimidine.

Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Reaction Steps: The key steps include the formation of an intermediate through nucleophilic substitution, followed by cyclization to form the pyrimidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding pyrimidinone derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrimidinone derivatives.

Substitution: Formation of substituted pyrimidinone derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound T604-0384 : 2-(4-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one ()

- Differs in substituent positions: a 4-chlorophenyl group at position 2 and a 2-fluorobenzyl group at position 3.

- The hydroxyethyl group at position 5 increases hydrophilicity (logP = 3.52 vs. target compound’s ~3.5–4.0 estimated logP).

Compound T604-0612 : 2-(3-Chlorophenyl)-3-[(3,4-difluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one ()

- Features a 3-chlorophenyl group at position 2 and a 3,4-difluorobenzyl group at position 3.

- Higher molecular weight (390.82 g/mol vs. ~315–330 g/mol for the target compound) due to additional fluorine atoms and hydroxyethyl group.

Tautomerism and Stability

- Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exhibit tautomerism between thione and thiol forms. In contrast, the target pyrimidinone lacks such tautomeric flexibility, favoring a single keto form, which simplifies spectroscopic characterization .

Physicochemical Properties

Biological Activity

2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative notable for its biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a chloro substituent and a difluorophenyl group, enhances its lipophilicity and interaction with biological targets. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C12H9ClF2N2O

- Molecular Weight : 256.63 g/mol

The compound's structural features contribute to its distinct biological profile, making it a candidate for various therapeutic applications.

The primary mechanism of action for 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one involves the inhibition of the reverse transcriptase enzyme, which is crucial for the replication of certain viruses, including HIV. By binding to the active site of reverse transcriptase, the compound prevents the conversion of viral RNA into DNA, thereby controlling viral loads in infected individuals .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV strains resistant to conventional treatments. Its effectiveness is attributed to its ability to inhibit reverse transcriptase effectively .

Anticancer Properties

In addition to its antiviral activity, studies have shown that 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating potential cytotoxic effects .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | Reverse Transcriptase | 0.5 µM | |

| Anticancer | Various Cancer Cells | 57.3 µM |

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of 2-Chloro-6-(2,4-difluorophenyl)-3-methylpyrimidin-4(3H)-one reported that it inhibited HIV replication in vitro at low concentrations. The compound's mechanism involved reversible binding to the reverse transcriptase enzyme, leading to a significant reduction in viral load .

Study 2: Anticancer Activity

In another investigation assessing its anticancer potential, the compound was tested against human breast cancer cells. The results indicated an IC50 value comparable to established anticancer drugs like Olaparib, suggesting that it could be a promising candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.